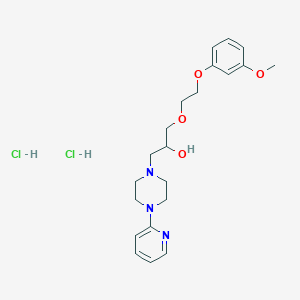

1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[2-(3-methoxyphenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4.2ClH/c1-26-19-5-4-6-20(15-19)28-14-13-27-17-18(25)16-23-9-11-24(12-10-23)21-7-2-3-8-22-21;;/h2-8,15,18,25H,9-14,16-17H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNRPEBRYRNEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride, often abbreviated as compound A, is a complex organic molecule that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 362.44 g/mol. The presence of a methoxy group, piperazine ring, and pyridine moiety are critical for its interaction with biological targets.

Research indicates that compound A exhibits various biological activities, primarily through modulation of neurotransmitter systems. It has been studied for its potential role as:

- Dopamine Receptor Modulator : Preliminary studies suggest that compound A may influence dopamine receptor activity, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression .

- Serotonin Receptor Interaction : The compound's structural similarity to known serotonin receptor ligands indicates potential serotonergic activity, which could be beneficial in mood regulation and anxiety disorders .

Antipsychotic Properties

In vitro studies have demonstrated that compound A can selectively bind to dopamine D2 and D3 receptors, suggesting antipsychotic potential. This was evidenced by behavioral assays in animal models where administration resulted in reduced hyperactivity and improved cognitive function .

Anti-inflammatory Activity

Recent research has shown that compound A exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines in macrophages. This effect may be attributed to its ability to modulate signaling pathways associated with inflammation .

Case Studies

- Animal Model Studies : In a series of experiments involving rodent models, compound A demonstrated significant reductions in symptoms associated with induced psychosis. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects on behavior and neurotransmitter levels .

- In Vitro Cytokine Release Assays : In macrophage cultures treated with lipopolysaccharides (LPS), compound A significantly decreased the secretion of IL-1β, IL-6, and TNF-α, suggesting a robust anti-inflammatory effect that could have implications for treating inflammatory diseases .

Data Tables

| Biological Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Antipsychotic | Dopamine D2/D3 receptor modulation | Rodent model | Reduced hyperactivity |

| Anti-inflammatory | Cytokine inhibition | Macrophage cultures | Decreased IL-1β, IL-6, TNF-α |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics, which include a piperazine ring and a phenoxyethyl moiety. These features contribute to its interaction with various biological targets.

Receptor Modulation

Research indicates that this compound acts as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system. Its ability to interact with serotonin receptors has been highlighted, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Cardiovascular Applications

The compound's structural analogs have been studied for their effects on β-adrenergic receptors, which are crucial in cardiovascular health. As β-blockers, these compounds could be utilized in managing conditions like hypertension and heart failure . The specific compound may enhance the efficacy of existing cardiovascular therapies through its unique receptor interactions.

Therapeutic Potential

The therapeutic implications of 1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride extend beyond receptor modulation.

Cancer Treatment

Emerging studies suggest that targeting specific pathways such as the PI3K/AKT/mTOR signaling cascade can be beneficial in treating certain cancer types, including triple-negative breast cancer (TNBC). The compound's potential to influence these pathways may provide a novel approach for enhancing chemotherapy efficacy .

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound could be explored for its neuroprotective effects. Its application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease is an area of ongoing research.

Case Studies and Research Findings

Several case studies have been documented that illustrate the compound's efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural homology but differ in substituents, affecting pharmacological profiles:

Key Observations :

- Piperazine Substitutions : The pyridin-2-yl group in the target compound may enhance α2-adrenergic receptor selectivity compared to methoxyphenyl or methylpiperazine analogues .

- Phenoxy Modifications: The 3-methoxyphenoxyethoxy chain in the target compound increases lipophilicity (logP ~2.8) compared to allylphenoxy (logP ~2.1) or adamantylphenoxy (logP ~3.5) derivatives .

- Salt Forms : Dihydrochloride salts are common for improved aqueous solubility (>50 mg/mL in water) across analogues .

Pharmacological and Physicochemical Data

Research Findings :

- The target compound’s β1/β2 selectivity ratio (7:1) is lower than Flivas (6:1) but superior to ’s compound (5:1), suggesting intermediate cardioselectivity .

- The adamantyl group in ’s compound drastically reduces β-adrenergic affinity but introduces α2-adrenergic activity , likely due to steric hindrance .

Q & A

Basic Question: What are the critical steps in synthesizing this compound to ensure high yield and purity?

Methodological Answer:

- Reagent Selection : Use ethanol as a solvent and thionyl chloride as a catalyst for etherification reactions, analogous to methods used for structurally related phenoxy ethers .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol to remove unreacted intermediates.

- Impurity Control : Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm regioselectivity of phenoxy group attachment .

Basic Question: Which spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

- - and -NMR : Identify proton environments (e.g., methoxy protons at ~3.8 ppm, pyridinyl protons at 7.0–8.5 ppm) and confirm carbon backbone integrity.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm mass accuracy.

- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at ~3400 cm, C-O-C at 1250 cm) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control ligands (e.g., prazosin for α-adrenergic receptors) to minimize variability.

- Purity Verification : Correlate activity with HPLC purity (>98%) and exclude interference from impurities like residual solvents or diastereomers .

- Statistical Validation : Apply ANOVA to compare inter-study EC values, accounting for batch-to-batch variability .

Advanced Question: What strategies are effective for impurity profiling during scale-up?

Methodological Answer:

-

Analytical Workflow :

Step Technique Purpose 1. HPLC-DAD Quantify major impurities (>0.1%) 2. LC-MS/MS Identify unknown impurities via fragmentation patterns 3. -NMR Confirm structural identity of isolated impurities -

Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), and acidic/basic conditions to simulate degradation pathways .

Advanced Question: How to design experiments assessing receptor subtype selectivity?

Methodological Answer:

- Radioligand Binding Assays : Use -labeled antagonists (e.g., -rauwolscine for α-adrenergic receptors) to measure K values.

- Functional Assays : Monitor cAMP inhibition (for G-coupled receptors) or calcium flux (for G-coupled receptors) in transfected cell lines.

- Comparative Analysis : Benchmark against selective ligands (e.g., yohimbine for α-subtypes) to validate specificity .

Basic Question: What storage conditions optimize long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) in sealed containers to avoid hygroscopic degradation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Question: How to evaluate pharmacokinetics in preclinical models?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- Plasma Protein Binding : Use ultrafiltration to measure free fraction.

- In Vivo Studies : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, C, and t using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.